
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione is an organic compound with a heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione typically involves the condensation of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . This reaction forms a crystalline colorless solid that is sparingly soluble in water and decomposes upon heating, releasing carbon dioxide and acetone .
Industrial Production Methods
In industrial settings, alternative synthesis methods may be employed. One such method involves the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) in the presence of catalytic sulfuric acid . Another method includes the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the compound’s structure and properties.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, acetic anhydride, and oxalic acid . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It may be used in biological studies to understand its effects on different biological systems.
Medicine: The compound’s unique properties make it a potential candidate for drug development and other medical applications.
Industry: It is used in the production of various industrial products and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, which can lead to different biological and chemical effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2,4,6-Trimethyl-1lambda~6~,2,4,6-thiatriazinane-1,1-dione include:
- 1,3-Dioxane, 2,4,6-trimethyl-, (2α,4α,6α)-
- 4-(4-methylbenzyl)-1lambda~6~,4-thiazinane-1,1-dione
2,2-Dimethyl-1,3-dioxane-4,6-dione: (Meldrum’s acid)
Uniqueness
This compound is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds
Properties
CAS No. |
66285-76-5 |
|---|---|
Molecular Formula |
C5H13N3O2S |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
2,4,6-trimethyl-1,2,4,6-thiatriazinane 1,1-dioxide |
InChI |
InChI=1S/C5H13N3O2S/c1-6-4-7(2)11(9,10)8(3)5-6/h4-5H2,1-3H3 |
InChI Key |
KOEIYPVQMFBECE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CN(S(=O)(=O)N(C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetracyclo[2.1.0.01,3.02,5]pentane](/img/structure/B14467978.png)
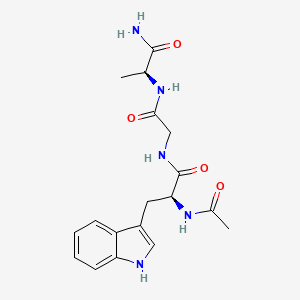

![6,6-Dimethyl-5-[(oxan-2-yl)oxy]hept-3-yn-2-one](/img/structure/B14467986.png)
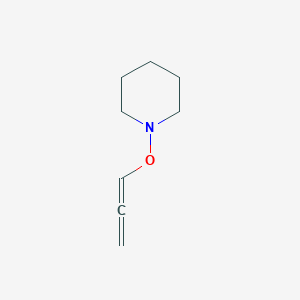
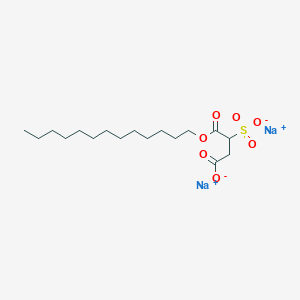
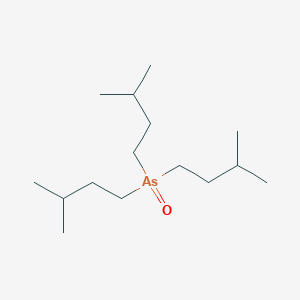

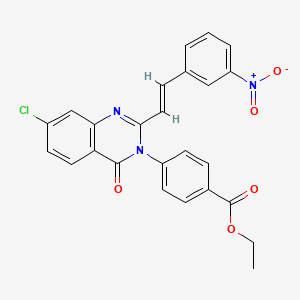


![3-[3-(Trimethylsilyl)but-2-en-1-yl]bicyclo[3.1.1]heptan-2-one](/img/structure/B14468052.png)

